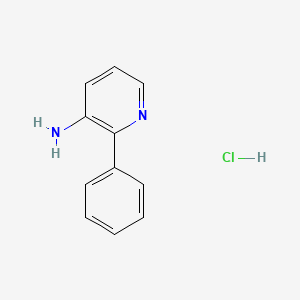

2-phenylpyridin-3-amine Hydrochloride

CAS No.: 219121-62-7

Cat. No.: VC1993009

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219121-62-7 |

|---|---|

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | 2-phenylpyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H |

| Standard InChI Key | WUUPIONDVKXCBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl |

Introduction

Chemical Structure and Physical Properties

2-Phenylpyridin-3-amine hydrochloride has a well-defined chemical structure characterized by a pyridine ring with specific substitution patterns. The key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Phenylpyridin-3-amine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 219121-62-7 |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and various organic solvents |

| InChI | InChI=1/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H |

| Synonyms | 2-Phenylpyridin-3-amine hydrochloride (1:1); 3-Pyridinamine, 2-phenyl-, hydrochloride (1:1) |

The compound contains a pyridine ring with a phenyl group at the 2-position and an amino group at the 3-position, forming a salt with hydrochloric acid. This structure contributes to its chemical reactivity and potential biological interactions .

Synthesis Methods

Several methods have been developed for the synthesis of 2-phenylpyridin-3-amine, which can then be converted to its hydrochloride salt. One common synthetic route involves the Suzuki coupling reaction between 3-amino-2-chloropyridine and phenylboronic acid derivatives.

Suzuki Coupling Method

A widely used method involves palladium-catalyzed Suzuki coupling, as illustrated in the following procedure:

-

A solution of palladium acetate (224.5 mg, 1.00 mmol) and triphenylphosphine (1.05 g, 4.00 mmol) in toluene (1000 mL) is stirred at room temperature for 15 minutes.

-

Phenylboronic acid (114 g, 935 mmol), 2-chloro-3-aminopyridine (100 g, 778 mmol), and toluene (500 mL) are added, followed by a solution of sodium carbonate (200 g, 1.89 mol) in water (1500 mL).

-

The mixture is heated to reflux for several hours, cooled to room temperature, and the layers are separated.

-

The product is extracted and purified to obtain 2-phenyl-3-aminopyridine with up to 97% yield .

-

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid in an appropriate solvent.

Alternative Synthetic Approaches

Another synthetic approach uses tetrakis(triphenylphosphine)palladium(0) as the catalyst:

-

2-Chloro-3-aminopyridine is reacted with benzaldehyde in toluene.

-

The reaction mixture is heated under reflux conditions.

-

After cooling, the mixture is added to phenylboronic acid, sodium carbonate, and the palladium catalyst.

-

After heating and appropriate workup, 2-phenyl-3-aminopyridine is obtained with yields of approximately 90% .

The hydrochloride salt can be prepared by dissolving the free base in an appropriate solvent and adding hydrochloric acid, followed by isolation of the precipitated salt.

Research Findings

Research involving compounds structurally related to 2-phenylpyridin-3-amine hydrochloride has revealed interesting biological activities and applications.

Studies on Related Compounds

Research on similar pyridine derivatives has shown that they can be used in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors. For example, a study investigated the protective effects of a compound containing a 2-amino-5-phenylpyridin-3-yl group on learning and memory function in rats with Alzheimer's disease. The results indicated improvements in learning and memory impairment, increased enzymatic activities, and reduced concentrations of certain neurotoxic compounds .

Synthetic Methodology Research

Significant research has focused on developing efficient methods for synthesizing compounds like 2-phenylpyridin-3-amine, which can then be converted to the hydrochloride salt. Studies have explored various palladium-catalyzed coupling reactions, optimizing conditions to improve yields and selectivity .

Analytical Data

The analytical characterization of 2-phenylpyridin-3-amine and its hydrochloride salt provides essential information for researchers and quality control processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data for the free base (2-phenyl-3-aminopyridine) has been reported:

¹H NMR (300 MHz, CDCl₃): δ 3.88 (bs, 2H), 7.02-7.11 (m, 2H), 7.28-7.53 (m, 3H), 7.67-7.71 (m, 2H), 8.13-8.16 (m, 1H) .

¹³C NMR (100 MHz, CDCl₃): δ 122.57, 122.96, 128.14, 128.38, 128.72, 138.54, 139.86, 139.93, 144.93 .

The hydrochloride salt would show characteristic shifts in the NMR spectra due to the protonation of the amino group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume